molecular formula C19H17F3N6O B2763567 (6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone CAS No. 1351595-08-8

(6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone

Cat. No.: B2763567
CAS No.: 1351595-08-8
M. Wt: 402.381
InChI Key: BWUKBHNWOGXLAC-UHFFFAOYSA-N
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Description

The compound (6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone is a synthetic organic compound that incorporates a unique arrangement of functional groups Its structure consists of a pyrazole ring, a pyridazine ring, and a trifluoromethyl phenyl group attached to a piperazine ring via a methanone linker

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone typically involves multiple steps, incorporating sequential reactions to build the compound's intricate structure. A general synthetic route includes:

  • Preparation of the pyrazole and pyridazine intermediates through cyclization reactions of suitable precursors.

  • Formation of the trifluoromethyl phenyl-substituted piperazine ring using aromatic substitution reactions.

  • Coupling of the intermediate units through condensation or carbonylation reactions to form the final compound.

Industrial Production Methods: Industrial production might involve scalable processes such as:

  • Continuous flow synthesis to enhance efficiency.

  • Catalytic processes to reduce energy consumption and improve yields.

  • Optimization of solvents and reagents to minimize waste and adhere to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions it Undergoes: The compound (6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone can undergo several types of chemical reactions:

  • Oxidation: Formation of oxidized products by reacting with strong oxidizing agents.

  • Reduction: Conversion to reduced forms with the help of reducing agents.

  • Substitution: Nucleophilic or electrophilic substitution reactions on aromatic rings and piperazine moieties.

Common Reagents and Conditions:

  • Oxidation: Agents like potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

  • Reduction: Agents such as sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

  • Substitution: Conditions involving halogenation reagents, Friedel-Crafts catalysts.

Major Products Formed:

  • Hydroxylated derivatives from oxidation.

  • Aminated derivatives from reduction.

  • Halo or alkyl substituted products from substitution reactions.

Scientific Research Applications

Chemistry: Serves as a building block in synthesizing complex molecules for material science, including polymers and advanced materials.

Biology: Used in bioorganic chemistry for designing ligands and inhibitors targeting specific enzymes and receptors.

Medicine: Explored for its potential in drug development, particularly in creating pharmaceuticals targeting central nervous system disorders, owing to its complex structure and functional diversity.

Industry: Utilized in the production of specialty chemicals and intermediates for agrochemicals, dyes, and pigments.

Mechanism of Action

Molecular Targets and Pathways:

  • The compound's interaction with biological molecules often involves hydrogen bonding, π-π stacking, and hydrophobic interactions.

  • Targets might include G-protein coupled receptors, ion channels, and enzymes, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Other Compounds:

  • (6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone: Lacks the trifluoromethyl group, impacting its biological activity and pharmacokinetics.

  • (6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(4-chlorophenyl)piperazin-1-yl)methanone: Substitution with chlorine alters electronic properties and reactivity.

  • (6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(3-nitrophenyl)piperazin-1-yl)methanone: The nitro group introduces different reactivity patterns and potential biological activities.

Uniqueness:

  • The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability.

  • Presence of multiple heterocycles (pyrazole and pyridazine) provides diverse reactive sites and potential for interaction with various biological targets.

Properties

IUPAC Name

(6-pyrazol-1-ylpyridazin-3-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N6O/c20-19(21,22)14-3-1-4-15(13-14)26-9-11-27(12-10-26)18(29)16-5-6-17(25-24-16)28-8-2-7-23-28/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWUKBHNWOGXLAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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